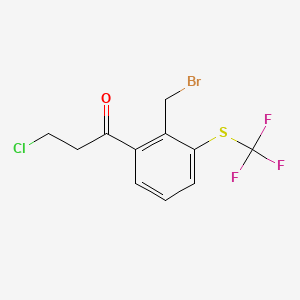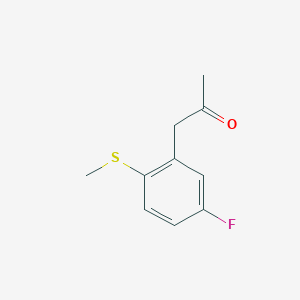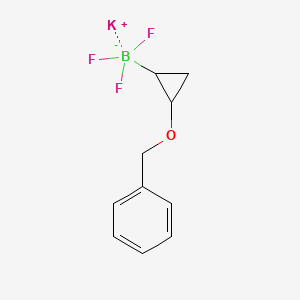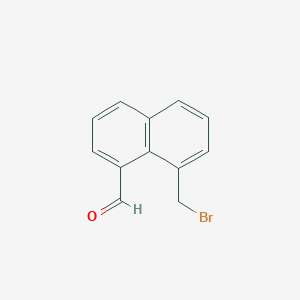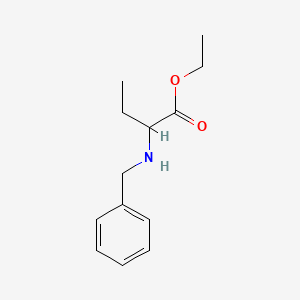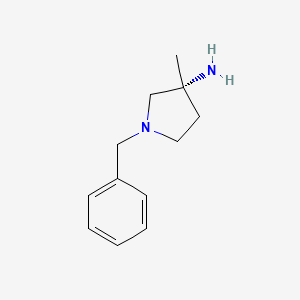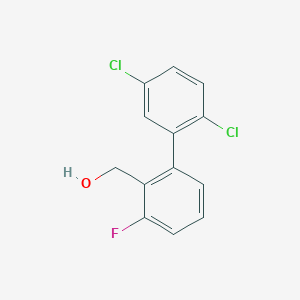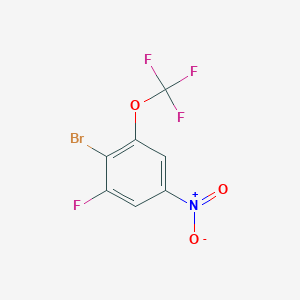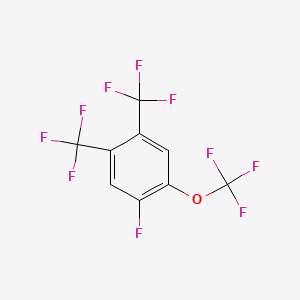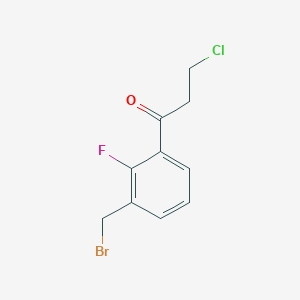![molecular formula C20H18N2O3S B14055945 1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]- CAS No. 468717-34-2](/img/structure/B14055945.png)
1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-(4-methylphenyl)sulfonylindole-5-carbonitrile is a complex organic compound with a unique structure that combines a cyclopropyl group, a sulfonylindole moiety, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-(4-methylphenyl)sulfonylindole-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under specific conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be added via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Sulfonylation of Indole: The indole ring is sulfonylated using a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, typically using a cyanide source like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-(4-methylphenyl)sulfonylindole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-(4-methylphenyl)sulfonylindole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-(4-methylphenyl)sulfonylindole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Amiodarone Related Compound H: A compound related to the antiarrhythmic drug amiodarone, used as a reference standard in pharmaceuticals.
Bromomethyl Methyl Ether:
Uniqueness
3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-(4-methylphenyl)sulfonylindole-5-carbonitrile is unique due to its combination of a cyclopropyl group, a sulfonylindole moiety, and a carbonitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
468717-34-2 |
|---|---|
Molekularformel |
C20H18N2O3S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-(4-methylphenyl)sulfonylindole-5-carbonitrile |
InChI |
InChI=1S/C20H18N2O3S/c1-13-2-5-16(6-3-13)26(24,25)22-11-19(17-9-15(17)12-23)18-8-14(10-21)4-7-20(18)22/h2-8,11,15,17,23H,9,12H2,1H3/t15-,17+/m1/s1 |
InChI-Schlüssel |
ZPVWIZIPKCLNRA-WBVHZDCISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)[C@H]4C[C@@H]4CO |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)C4CC4CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
